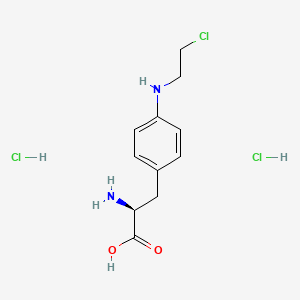
(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C₁₁H₁₇Cl₃N₂O₂ and its molecular weight is 315.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Modification and Medical Applications
(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride and similar compounds have been explored in the modification of polymers for medical applications. For example, poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, have shown increased thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Chiral Synthesis in Pharmaceutical Development
This chemical is also instrumental in the chiral synthesis of pharmaceutical compounds. For instance, (S)-3-chloro-1-phenyl-1-propanol, a derivative of this compound, is a chiral intermediate in the synthesis of antidepressants. The use of Saccharomyces cerevisiae reductase for its synthesis has shown high enantioselectivity, crucial for the development of effective pharmaceuticals (Choi et al., 2010).
Catalysis of Enantiopure Compounds
The chemical is also used in catalysis to produce enantiopure compounds, important in drug research. For instance, Methylobacterium oryzae was used to catalyze the hydrolytic reaction of substrates containing 3-amino-3-phenyl-propanoate ester, yielding compounds like S-3-amino-3-phenylpropionic acid, which is a key intermediate in pharmaceutical synthesis (Li et al., 2013).
Antibacterial and Antifungal Applications
Further, derivatives of this compound have demonstrated significant antibacterial and antifungal activities. Compounds synthesized with this chemical have shown efficacy against bacteria like Staphylococcus aureus and fungi such as Candida tenuis and Aspergillus niger, highlighting its potential in developing antimicrobial agents (Mickevičienė et al., 2015).
Antioxidant and Anti-Inflammatory Properties
Also, conjugates of amino acids with nifedipine and other compounds, including variants of this compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showing significant potential in these areas (Subudhi et al., 2011).
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(2-chloroethylamino)phenyl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2.2ClH/c12-5-6-14-9-3-1-8(2-4-9)7-10(13)11(15)16;;/h1-4,10,14H,5-7,13H2,(H,15,16);2*1H/t10-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVFSJBPVBNVOG-XRIOVQLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)NCCCl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)NCCCl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

